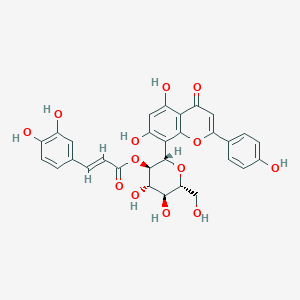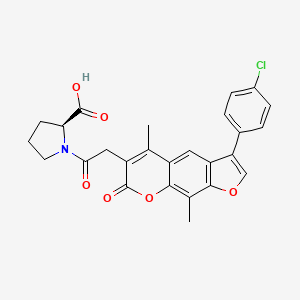
Targocil-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Targocil-II is a compound known for its role as an ABC transporter inhibitor. It exhibits significant antibacterial activity by inhibiting ATP hydrolysis through binding to allosteric sites within the transmembrane domain. This compound has an IC50 value of 137 nanomolar, making it a potent inhibitor .
Analyse Des Réactions Chimiques
Targocil-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Targocil-II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ABC transporters and their role in various biochemical processes.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of ABC transporters in cellular processes.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
Targocil-II exerts its effects by targeting the TarG subunit of the wall teichoic acid translocase (TarGH). This inhibition prevents the translocation of wall teichoic acid across the bacterial membrane, leading to a decrease in cell wall integrity and ultimately bacterial cell death. The molecular targets and pathways involved include the inhibition of ATP hydrolysis and the disruption of cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Targocil-II is unique in its specific inhibition of the TarG subunit of the wall teichoic acid translocase. Similar compounds include:
Targocil: Targets the TarG component but with different binding sites.
Tarocins A and B: Inhibit wall teichoic acid biosynthesis through different mechanisms.
Propriétés
Formule moléculaire |
C26H22ClNO6 |
|---|---|
Poids moléculaire |
479.9 g/mol |
Nom IUPAC |
(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1 |
Clé InChI |
AKQCCBGXRNNPLS-NRFANRHFSA-N |
SMILES isomérique |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O |
SMILES canonique |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



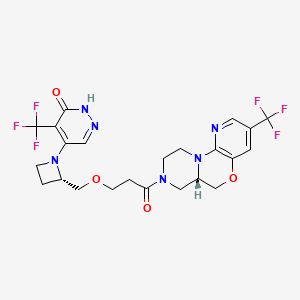
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
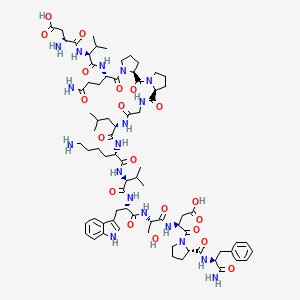
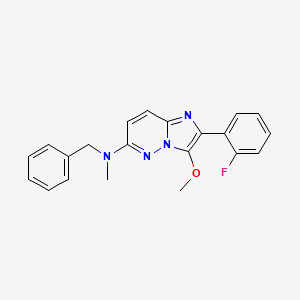
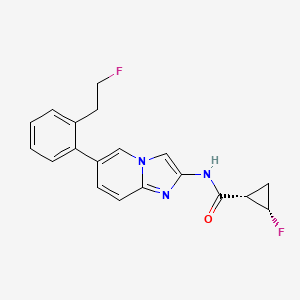
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
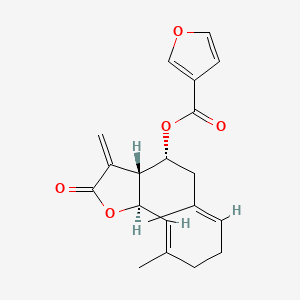
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
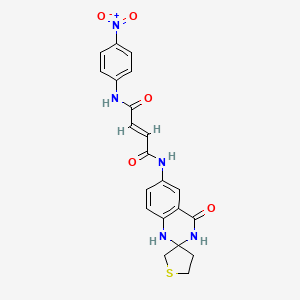

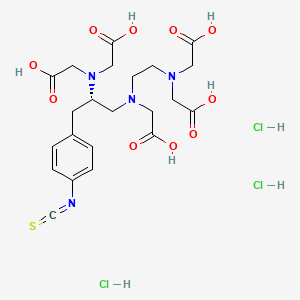
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
